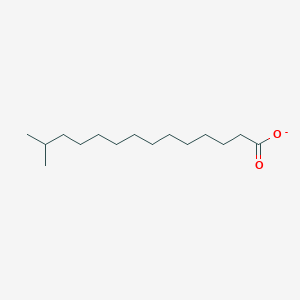

13-Methyltetradecanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

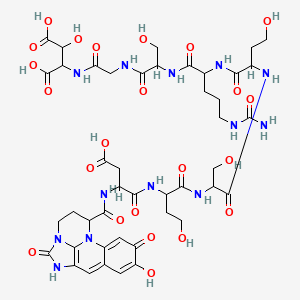

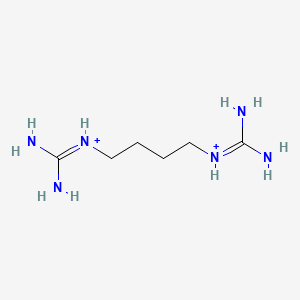

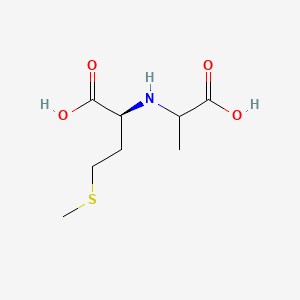

Isopentadecanoate is a methyl-branched fatty acid anion that is the conjugate base of isopentadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a methyl-branched fatty acid anion, a long-chain fatty acid anion, a saturated fatty acid anion and a fatty acid anion 15:0. It is a conjugate base of an isopentadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Stroke Recovery 13-Methyltetradecanoic acid has been investigated for its potential neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion injury. Studies have shown that it can stabilize cell membranes and exert anti-inflammatory, antioxidant, and anti-apoptotic effects. This compound has been found to reduce infarct volume, mitigate cerebral edema, and increase the expression of growth factors in rat models of stroke, suggesting a role in neuroprotection and recovery after stroke (Yu et al., 2016).

Cancer Research 13-Methyltetradecanoic acid has shown promise in cancer research, particularly in inducing apoptosis in tumor cells. It has been found to inhibit the proliferation of T-cell non-Hodgkin’s lymphoma cells, both in vitro and in vivo, through mechanisms involving the down-regulation of AKT phosphorylation and activation of caspases (Cai et al., 2013). Additionally, it has demonstrated effectiveness in inducing cell death in various cancer cell lines, including breast cancer cells, by activating the MAPK pathway and inhibiting the Akt signaling pathway (Tong-yu, 2009).

Metabolic Studies In metabolic studies, 13-Methyltetradecanoic acid has been used as a structurally labeled marker to investigate the mobility of fatty acyl chains in adipose tissue. This has provided insights into the kinetics of uptake and loss of the structural label in different adipose tissues, contributing to a better understanding of fat metabolism (Klein et al., 1980).

Adipose Tissue Turnover Another study explored the use of 13-Methyltetradecanoic acid in assessing adipose tissue turnover in humans, showing that different adipose tissues exhibit various responses to labeling, which reflects different turnover rates (Pittet et al., 1983).

Safety and Toxicity Studies Safety and toxicity studies of 13-Methyltetradecanoic acid in rats have been conducted to evaluate its long-term effects. These studies found that oral administration of this compound at high doses for an extended period is safe and exhibits no significant toxicity, supporting its potential for therapeutic applications (He Long-gang, 2009).

Eigenschaften

Produktname |

13-Methyltetradecanoate |

|---|---|

Molekularformel |

C15H29O2- |

Molekulargewicht |

241.39 g/mol |

IUPAC-Name |

13-methyltetradecanoate |

InChI |

InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/p-1 |

InChI-Schlüssel |

ZOCYQVNGROEVLU-UHFFFAOYSA-M |

SMILES |

CC(C)CCCCCCCCCCCC(=O)[O-] |

Kanonische SMILES |

CC(C)CCCCCCCCCCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

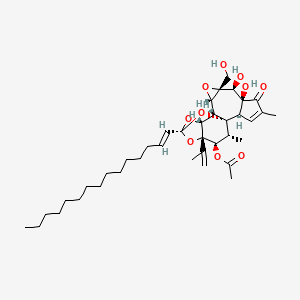

![[(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1259339.png)

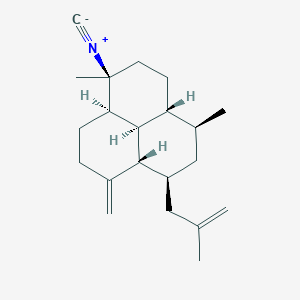

![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)

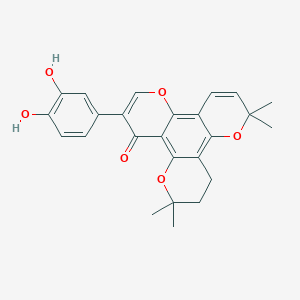

![(8R,9S,10S,13S,14S)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259352.png)

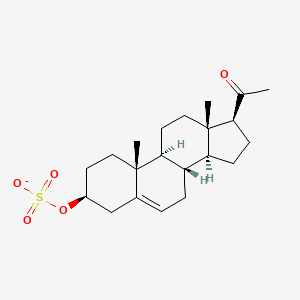

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-oxopropanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259354.png)

![(8S,9S,10R,13S,14S,17R)-17-[(2S,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259355.png)